
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5
Overview
Description
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5, or DSB-SB-Cy5, is a novel fluorescent dye developed for use in scientific research. It is a water-soluble dye that is highly photostable and shows strong fluorescence in the near-infrared (NIR) region. It has been used in a variety of applications, including cell imaging, fluorescence in situ hybridization (FISH), and flow cytometry. DSB-SB-Cy5 is a promising new tool for researchers due to its low cytotoxicity, high photostability, and low cost.
Scientific Research Applications
Synthesis and Properties
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5 and similar compounds have been studied for their unique synthesis methods and properties. For instance, Kussler and Balli (1989) explored the synthesis of Bis(dimethinemerocyanine) Dyes with isolated chromophores, which share a similar structural framework to this compound. They noted the aggregation tendency of these dyes in various solvents, highlighting their unique optical properties in different environments (Kussler & Balli, 1989). Additionally, the study by Tsai et al. (2013) on thiophene 1,1-dioxides, which can be structurally related to this compound, provides insights into tuning optoelectronic properties of such compounds (Tsai et al., 2013).
Chemical Reactions and Interactions
Research has also focused on the chemical reactions and interactions involving bis-sulfone compounds, which are structurally analogous to this compound. Singh and Whitesides (1994) investigated reagents for rapid reduction of disulfide bonds in proteins, highlighting the potential biochemical applications of such compounds (Singh & Whitesides, 1994). Furthermore, the work by Ritch and Chivers (2011) on a sulfur(II) complex of a dithioimidodiphosphinate offers insight into the coordination chemistry of sulfur-containing compounds (Ritch & Chivers, 2011).
Polymer Synthesis and Applications
The synthesis and applications of polymers containing sulfone groups have been widely studied. Percec et al. (2001) discussed the synthesis of functional aromatic multisulfonyl chlorides and their masked precursors, providing a foundation for understanding the chemistry of sulfone-containing polymers and their potential applications (Percec et al., 2001). Another example is the work by Bae et al. (2009) on sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which are related to the this compound in their sulfone content and potential applications in fuel cells (Bae et al., 2009).
Mechanism of Action
Target of Action
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5, also known as Sulfo-Cyanine5, is a synthetic dye that belongs to the cyanine family . It is primarily used for labeling various biomolecules, including proteins, antibodies, peptides, and nucleic acids (DNA and RNA) . The primary targets of this compound are therefore these biomolecules, which it binds to for visualization and quantification purposes .
Mode of Action
The compound interacts with its targets through a process known as labeling. It attaches to the biomolecules in an aqueous phase without the use of any organic co-solvent . This makes it particularly useful for labeling proteins that denature in the presence of organic co-solvents . The compound’s mode of action is therefore a physical interaction with its targets, resulting in their labeling for further analysis .
Biochemical Pathways
The compound’s labeling of biomolecules can affect these biochemical pathways by enabling the visualization and quantification of the biomolecules involved .
Pharmacokinetics
It is known that the compound is highly hydrophilic and water-soluble . This suggests that it may have good bioavailability due to its ability to dissolve in water and therefore circulate in the body.
Result of Action
The primary result of this compound’s action is the labeling of biomolecules. This allows for the visualization and quantification of these molecules, which can be crucial in various research and clinical applications . For example, it can help in identifying and tracking the distribution of specific proteins or nucleic acids within a cell or tissue .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s labeling efficiency can be affected by the pH of the environment . It is known to be ph-insensitive, which means it can function effectively across a wide range of ph levels . Furthermore, the compound’s water solubility suggests that it can function well in aqueous environments .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 5 plays a significant role in biochemical reactions due to its ability to label various biomolecules. It interacts with proteins, antibodies, and other amine-containing molecules through a simple mixing reaction . The dye’s high hydrophilicity and water solubility make it particularly useful for labeling proteins that denature in the presence of organic co-solvents . The interactions between this compound and these biomolecules are primarily based on covalent bonding, which ensures stable and efficient labeling.
Cellular Effects
This compound influences various cellular processes by labeling proteins and antibodies, thereby enabling the visualization of cellular components and processes . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by providing a means to track and study these processes in real-time. The dye’s ability to label specific proteins allows researchers to observe changes in cell function and behavior, leading to a better understanding of cellular mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye forms covalent bonds with amine groups on proteins and antibodies, leading to stable and specific labeling . This interaction can result in enzyme inhibition or activation, depending on the target protein. Additionally, the dye can influence gene expression by labeling transcription factors or other regulatory proteins, thereby affecting their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The dye is generally stable when stored at -20°C or -80°C and protected from light . Prolonged exposure to light or repeated freeze-thaw cycles can lead to degradation, reducing its effectiveness. Long-term studies have shown that the dye can maintain its labeling efficiency for several months when stored properly, but its effects on cellular function may diminish over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the dye effectively labels target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular processes and metabolic pathways. Threshold effects have been noted, where a certain dosage is required to achieve effective labeling without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The dye can affect metabolic flux and metabolite levels by labeling key enzymes involved in metabolic processes . This interaction can provide insights into the regulation of metabolic pathways and the role of specific enzymes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The dye’s high water solubility allows it to diffuse easily within the cellular environment, leading to its accumulation in specific compartments. This distribution is crucial for its effectiveness in labeling and tracking cellular components.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The dye’s ability to label proteins and antibodies allows it to be localized to various subcellular structures, providing valuable information on the spatial organization of cellular components and their functions.
properties
IUPAC Name |
4-[5-(1,3,2-dithiarsolan-2-yl)-2-[5-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48As2N2O6S6/c1-36(2)30-26-28(38-48-20-21-49-38)14-16-32(30)40(18-8-10-24-52(42,43)44)34(36)12-6-5-7-13-35-37(3,4)31-27-29(39-50-22-23-51-39)15-17-33(31)41(35)19-9-11-25-53(45,46)47/h5-7,12-17,26-27H,8-11,18-25H2,1-4H3,(H-,42,43,44,45,46,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWUAZYHUQBKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48As2N2O6S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



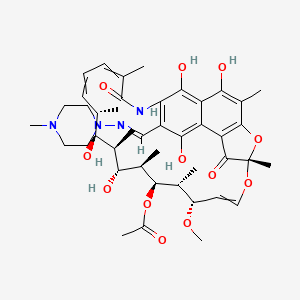

![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)

![2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384495.png)
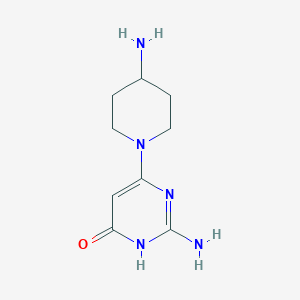

![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one](/img/structure/B1384499.png)
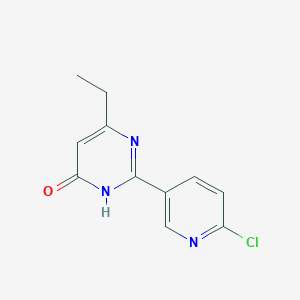
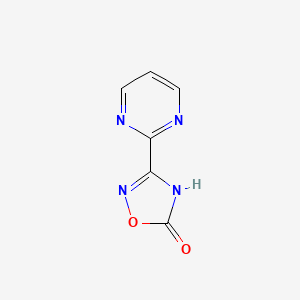
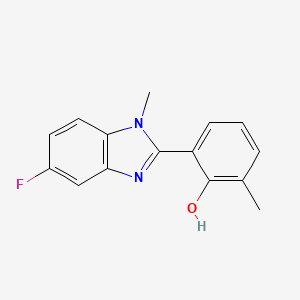


![1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384507.png)